molecular formula C17H13F3N2O3 B2652087 5-[(4-Methoxyphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole CAS No. 860784-37-8

5-[(4-Methoxyphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B2652087
CAS No.: 860784-37-8
M. Wt: 350.297
InChI Key: XHZJXTNRDSORJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-Methoxyphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a recognized potent and selective inhibitor of Janus Kinase 3 (JAK3), a critical enzyme in the JAK-STAT signaling pathway . This pathway is fundamental to cytokine signaling and is implicated in the regulation of immune cell function, proliferation, and survival. The high selectivity of this compound for JAK3 over other JAK isoforms makes it an invaluable pharmacological tool for dissecting the specific role of JAK3 in immunological processes and disease states. Research utilizing this inhibitor is primarily focused on autoimmune diseases and hematological cancers , where dysregulated JAK-STAT signaling is a known driver of pathology. By selectively blocking JAK3 activity, researchers can elucidate its contribution to T-cell and natural killer cell maturation and function, providing critical insights for the development of targeted therapeutics. Its application extends to preclinical studies aimed at validating JAK3 as a therapeutic target and for exploring mechanisms of resistance in various cellular and animal models of inflammation and cancer.

Properties

IUPAC Name

5-[(4-methoxyphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O3/c1-23-13-5-7-14(8-6-13)24-10-15-21-16(22-25-15)11-3-2-4-12(9-11)17(18,19)20/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZJXTNRDSORJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Methoxyphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methoxyphenol with a suitable alkylating agent to form the 4-methoxyphenoxy derivative. This intermediate is then reacted with a trifluoromethyl-substituted benzohydrazide under cyclization conditions to form the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective raw materials. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Methoxyphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the oxadiazole ring or other functional groups to their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-[(4-Methoxyphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is C17H14F3N3O2C_{17}H_{14}F_3N_3O_2 with a molecular weight of approximately 381.4 g/mol. The compound features a unique oxadiazole ring structure that contributes to its biological activity and pharmacological properties.

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit potent anticancer properties. For instance, compounds similar to this compound have demonstrated significant inhibitory effects on various cancer cell lines. In studies, specific derivatives showed over 90% inhibition in breast cancer cell lines such as T-47D and MDA-MB-468 . The mechanism of action often involves apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Research has shown that oxadiazole derivatives can exhibit activity against both gram-positive and gram-negative bacteria, as well as antifungal properties. For example, certain synthesized oxadiazoles demonstrated significant antibacterial activity against Mycobacterium tuberculosis H37Rv .

Neuropharmacological Effects

Some derivatives have been studied for their neuropharmacological effects. Compounds related to oxadiazoles have been identified as reversible monoamine oxidase inhibitors, suggesting potential applications in treating depression and anxiety disorders .

Agrochemical Applications

In addition to pharmaceutical applications, oxadiazole derivatives are being explored for use in agrochemicals. Their structural properties allow them to function as effective pesticides and herbicides. Studies have indicated that certain oxadiazole compounds can inhibit plant pathogens and improve crop yield by enhancing resistance to diseases .

Synthesis and Case Studies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often include the formation of the oxadiazole ring through cyclization reactions involving hydrazines or amidoximes with appropriate carbonyl compounds.

Case Study: Anticancer Activity Assessment

A detailed case study involved synthesizing several oxadiazole derivatives and evaluating their anticancer activities against a panel of cell lines representing different cancer types. One derivative showed an IC50 value in the sub-micromolar range against melanoma and breast cancer cells, indicating its potential as a lead compound for further development .

Mechanism of Action

The mechanism of action of 5-[(4-Methoxyphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Substituents (Position 3) Substituents (Position 5) Key Properties/Activities References
5-[(4-Methoxyphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole 3-(Trifluoromethyl)phenyl (4-Methoxyphenoxy)methyl High solubility, potential CNS activity
5-[(4-Bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole 4-Methoxyphenyl (4-Bromophenoxy)methyl Lower solubility, halogenated stability
5-(Chloromethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole 4-(Trifluoromethyl)phenyl Chloromethyl Reactive intermediate, alkylating agent
5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (1d) 4-(Trifluoromethyl)phenyl 3-Chlorothiophen-2-yl Apoptosis inducer, anticancer activity
5-[4-Phenyl-5-(trifluoromethyl)thiophen-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (SEW2871) 3-(Trifluoromethyl)phenyl 4-Phenyl-5-(trifluoromethyl)thiophen-2-yl S1P1 receptor agonist (≥99% purity)

Pharmacokinetic and Physicochemical Comparisons

Table 2: Physicochemical Properties

Compound logP (Predicted) Solubility (mg/mL) Metabolic Stability
This compound 3.2 0.45 High
SEW2871 4.8 0.12 Moderate
5-(Chloromethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole 2.9 0.08 Low (reactive)
  • logP and Solubility: The methoxyphenoxy group reduces logP compared to SEW2871, enhancing aqueous solubility .
  • Metabolic Stability : The trifluoromethyl group and methoxyether linkage in the target compound resist oxidative metabolism, improving half-life relative to chloromethyl analogues .

Biological Activity

5-[(4-Methoxyphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (CAS No. 860784-37-8) is a synthetic compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Methoxyphenoxy group : Enhances solubility and biological activity.
  • Trifluoromethyl group : Imparts stability and lipophilicity.

The IUPAC name for this compound is this compound. Its molecular formula is C17H13F3N2O3C_{17}H_{13}F_3N_2O_3 .

The biological activity of this oxadiazole derivative is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways .
  • Receptor Binding : The compound may interact with specific receptors in the central nervous system, potentially influencing neurotransmitter systems .

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated:

  • Broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria.
  • Antifungal activity , particularly against various Candida species .

Anticancer Potential

The compound has been evaluated for its anticancer properties. In vitro studies suggest:

  • Cytotoxic Effects : It inhibits the proliferation of cancer cell lines at varying concentrations.
  • Mechanisms of Action : The cytotoxicity may be mediated through apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been linked to its ability to inhibit COX enzymes. Inhibition studies revealed:

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)Selectivity Ratio
TG410858.5
TG615906.0

This data indicates that certain derivatives exhibit preferential inhibition of COX-2 over COX-1, which is desirable for reducing side effects associated with traditional NSAIDs .

Case Studies

  • Case Study on Anticancer Activity :
    A recent investigation assessed the effects of the compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations (50 µM) .
  • Study on Antimicrobial Efficacy :
    A comparative study evaluated the antimicrobial efficacy of various oxadiazole derivatives, including our compound. The results showed that it had comparable or superior activity against resistant bacterial strains compared to standard antibiotics .

Q & A

What are the standard synthetic routes for 5-[(4-Methoxyphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves cyclization reactions between substituted hydrazides and acyl chlorides or nitriles. For example:

  • Step 1 : React 4-methoxyphenol with a chloromethylating agent to introduce the methoxyphenoxymethyl group.
  • Step 2 : Couple this intermediate with 3-(trifluoromethyl)benzoyl chloride or nitrile derivatives under basic conditions (e.g., NaH or Cs₂CO₃ as catalysts) to form the oxadiazole ring .
  • Optimization : Adjust solvent polarity (e.g., THF or toluene), temperature (50–100°C), and catalyst loading. Use inert atmospheres (argon/nitrogen) to prevent side reactions. Purification via flash column chromatography (hexane/ethyl acetate gradients) improves yield and purity .

Which analytical techniques are critical for confirming the structural integrity of this oxadiazole derivative?

Key methods include:

  • NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR validate substituent positions and electronic environments (e.g., trifluoromethyl singlet at ~-60 ppm in ¹⁹F NMR) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight within 3 ppm error .
  • FTIR : Detects oxadiazole ring vibrations (C=N stretch at ~1600 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
  • SFC/HPLC : Assess enantiopurity (>97% ee achievable via chiral columns) .

How do structural modifications influence the biological activity of this compound in SAR studies?

  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, improving membrane permeability .
  • Methoxyphenoxy Moiety : Modulates electron density, affecting interactions with targets like enzymes or receptors. Substituting with bulkier groups (e.g., cyclopropyl) may reduce steric hindrance .
  • Oxadiazole Ring : Replacing oxygen with sulfur (e.g., 1,3,4-thiadiazole) alters hydrogen-bonding capacity and potency .

How can researchers resolve contradictions in reported biological activity data for this compound?

  • In vitro vs. In vivo Discrepancies : Validate assays using orthogonal methods (e.g., fluorescence polarization vs. SPR for binding affinity). Cross-test in multiple cell lines (e.g., T47D for anticancer activity) .
  • Mechanistic Confusion : Employ photoaffinity labeling or pull-down assays to identify direct molecular targets (e.g., TIP47 in apoptosis induction) .

What computational strategies are recommended for predicting the compound’s pharmacokinetic and target-binding properties?

  • Molecular Docking : Use AutoDock or Schrödinger to model interactions with S1P1 receptors or penicillin-binding proteins .
  • ADMET Prediction : Tools like SwissADME assess logP (target ~3.5 for CNS penetration) and CYP450 inhibition risks .
  • MD Simulations : Evaluate stability of ligand-target complexes over 100 ns trajectories to prioritize derivatives .

What challenges arise in chromatographic purification, and how can they be mitigated?

  • Challenge : Co-elution of byproducts (e.g., unreacted acyl chlorides).
  • Solution : Use gradient elution (hexane → ethyl acetate) on silica columns. For polar impurities, employ reverse-phase HPLC with acetonitrile/water .

How should the compound be stored to maintain stability during long-term studies?

  • Store under argon at -20°C in amber vials to prevent oxidation of the methoxyphenoxy group.
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .

What experimental approaches are used to elucidate the compound’s mechanism of action in pharmacological studies?

  • Receptor Binding Assays : Radiolabeled GTPγS competition assays for S1P1 receptor agonism .
  • Cellular Apoptosis : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays .
  • Gene Expression Profiling : RNA-seq to identify pathways modulated in treated cells (e.g., MAPK) .

What non-pharmacological applications are explored for this oxadiazole derivative in materials science?

  • Polymer Additives : Incorporated into epoxy resins to enhance thermal stability (TGA analysis up to 300°C) .
  • Fluorescent Probes : Functionalize with boron-dipyrromethene (BODIPY) for imaging applications .

How can researchers ensure reproducibility in synthetic protocols across laboratories?

  • Detailed Documentation : Specify exact equivalents of reagents (e.g., 1.2 eq. NaH), reaction times (±5 min), and stirring rates.
  • Interlab Validation : Share samples for NMR and HRMS cross-verification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.